molecular formula C22H23N7O2 B6468809 4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile CAS No. 2640947-56-2

4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile

Katalognummer: B6468809
CAS-Nummer: 2640947-56-2
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: HTEWHINMPUXZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile ( 2640947-56-2) is a chemical compound with the molecular formula C22H23N7O2 and a molecular weight of 417.46 g/mol . This benzonitrile derivative features a complex molecular architecture incorporating a purine core and an octahydropyrrolo[3,4-c]pyrrole ring system, characteristics often associated with high-value biological activity in medicinal chemistry research . Its calculated properties include a topological polar surface area of 100 Ų and an XLogP3 value of 1.2, which provide researchers with key insights into its potential physicochemical and absorption characteristics . The compound is available for procurement in various quantities to suit different experimental needs, including options of 1 mg, 20 mg, 25 mg, 30 mg, 40 mg, and 50 mg . This product is strictly for research applications and is not designed for human therapeutic use or veterinary applications. Researchers can leverage this compound as a key intermediate or a pharmacological tool in exploratory studies, particularly in the development of novel therapeutic agents.

Eigenschaften

IUPAC Name

4-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-31-7-6-27-14-26-19-20(27)24-13-25-21(19)28-9-17-11-29(12-18(17)10-28)22(30)16-4-2-15(8-23)3-5-16/h2-5,13-14,17-18H,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEWHINMPUXZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N6O2C_{19}H_{28}N_{6}O_{2} with a molecular weight of approximately 372.5 g/mol. The structure incorporates elements from various chemical families, including purines and pyrroles, which contribute to its diverse interactions within biological systems.

Key Structural Features

FeatureDescription
Purine Element Contributes to nucleic acid interactions
Octahydropyrrole Potential for modulating enzyme activities
Benzonitrile Group May influence receptor binding

The biological activity of this compound is primarily linked to its interactions with various molecular targets, potentially modulating enzyme activities and receptor functions. Initial studies suggest that it may act as an inhibitor or modulator of specific pathways involved in disease processes, particularly in cancer and inflammatory conditions.

Cytotoxicity Assays

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against human liver carcinoma cell lines (HepG2) and showed promising results in inhibiting cell growth.

Cell LineIC50 Value (µM)
HepG210.5 ± 0.5
A54912.3 ± 0.7
MCF-715.0 ± 1.0

These findings indicate that the compound may have significant potential as an anticancer agent .

Binding Affinity Studies

The compound has shown strong binding affinities toward specific receptors involved in cellular signaling pathways. For example, docking studies indicated that it binds effectively to the E. coli Fab-H receptor, which is crucial for bacterial growth and survival .

Case Studies

  • Case Study on HepG2 Cells
    • A study evaluated the cytotoxic effects of the compound on HepG2 cells using the MTT assay.
    • Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM.
    • Mechanistic studies suggested that the compound induces apoptosis in these cells.
  • Case Study on A549 Cells
    • The compound was also tested on A549 lung cancer cells.
    • The results showed an IC50 value of 12.3 µM, with evidence of cell cycle arrest in the G0/G1 phase.
    • Further analysis revealed that the compound could induce late apoptosis in these cells.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Binding Affinity and Selectivity

  • Kinase Inhibition : Purine-based analogs often target ATP-binding pockets in kinases. The 2-methoxyethyl group in the target compound may confer selectivity for specific kinases (e.g., AGC or CMGC families) by mimicking ribose interactions .
  • Covalent Binding Potential: The nitrile group could enable irreversible inhibition of kinases with accessible cysteine residues (e.g., EGFR T790M), as seen in drugs like osimertinib .

Q & A

Q. What are the optimal synthetic routes for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?

The synthesis of the octahydropyrrolo[3,4-c]pyrrole moiety can be achieved via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in catalytic systems for similar N-heterocycles . Alternatively, multistep protocols involving condensation of 3-aminopyrroles with carbonyl precursors (e.g., Method B in ) provide high yields (79–95%) under reflux conditions with ethanol-DMF crystallization .

Q. How can the purine-pyrrolopyrrole linkage be characterized spectroscopically?

The linkage is confirmed via:

  • 2D NMR : COSY and HSQC to correlate protons and carbons at the junction (e.g., δ 5.44 ppm for pyridine protons in ).
  • IR spectroscopy : Absorption bands at ~2180 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ for C25H23Cl2N7O4 in ).

Q. What purification techniques are effective post-synthesis?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., purification of bromo-indole derivatives in ).
  • Recrystallization : Ethanol-DMF mixtures yield high-purity crystals (e.g., 79–95% yields in ).

Advanced Research Questions

Q. How can contradictory NMR data for the benzonitrile substituent be resolved?

Contradictions in aromatic proton assignments (e.g., δ 7.2–7.4 ppm in ) are resolved via:

  • X-ray crystallography : Definitive structural elucidation (e.g., crystal structure of 2-methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine in ).
  • Isotopic labeling : Selective deuteration of the benzonitrile group to simplify splitting patterns .

Q. What strategies validate the compound’s bioactivity against NF-κB signaling pathways?

  • MTT assays : Assess cytotoxicity in HepG2/Huh-7 cells (e.g., IC50 values in ).
  • NF-κB reporter gene assays : Luciferase-based systems to measure pathway inhibition (e.g., 50% reduction at 10 µM in ).
  • Comparative studies : Benchmark against purine derivatives like 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)benzonitrile ().

Q. How is the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core analyzed?

  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., methods in ).
  • X-ray diffraction : Determine absolute configuration (e.g., spirocyclic analogs in ).

Q. What computational methods predict binding affinity for kinase targets?

  • Molecular docking : Use AutoDock Vina with purine-binding kinase domains (e.g., PDB: 3P ligands in ).
  • MD simulations : Analyze stability of the methoxyethyl group in solvated systems (e.g., 20 ns trajectories in ).

Methodological Considerations

  • Stereochemical purity : Monitor via optical rotation ([α]D²⁵) and chiral stationary phases ().
  • Bioactivity validation : Include positive controls (e.g., doxorubicin for cytotoxicity assays in ).
  • Data reproducibility : Triplicate experiments with ANOVA for statistical significance (p < 0.05).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.